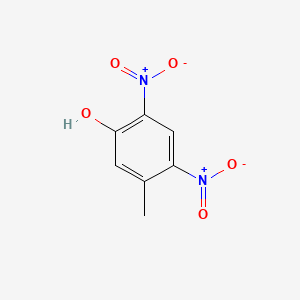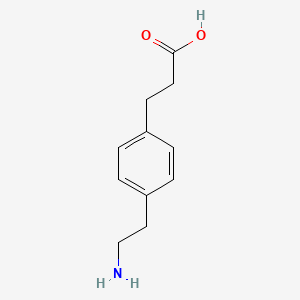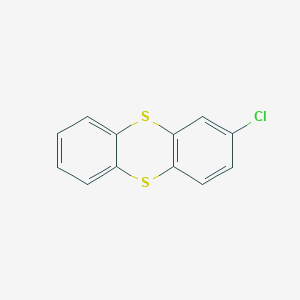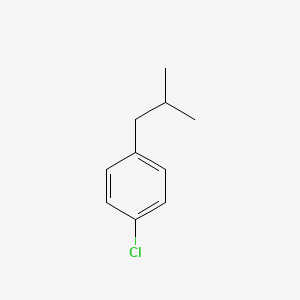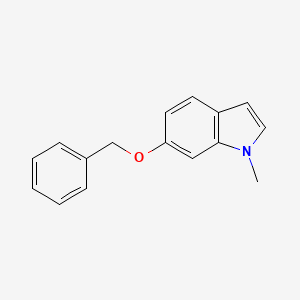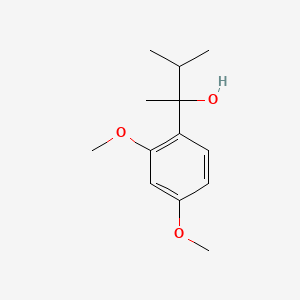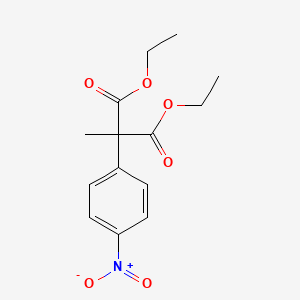
Diethyl 2-methyl-2-(4-nitrophenyl)malonate
Descripción general
Descripción
Diethyl 2-Methyl-2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C14H17NO6 . It is a diester derivative of malonic acid .
Molecular Structure Analysis
The molecular structure of Diethyl 2-Methyl-2-(4-nitrophenyl)malonate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The molecular weight of the compound is 295.29 .Physical And Chemical Properties Analysis
Diethyl 2-Methyl-2-(4-nitrophenyl)malonate has a boiling point of 179-182 °C (at a pressure of 1 Torr) and a predicted density of 1.225±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Diethyl 2-methyl-2-(4-nitrophenyl)malonate plays a critical role as a precursor in synthesizing various quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. A study demonstrated an efficient method for synthesizing this molecule at room temperature, which can be significant for industrial-scale production (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Crystal Structure Analysis
The crystal structure of diethyl 2-methyl-2-(4-nitrophenyl)malonate and its derivatives has been a subject of interest. Understanding the molecular and crystal structure of such compounds can be vital for designing drugs and materials with specific properties. A study analyzing the crystal structure provided insights into the packing modes and molecular interactions, which are critical for the compound's stability and reactivity (Crozet, Giorgi, Terme, & Vanelle, 2005).
Organic Chemistry and Reactions
In the field of organic chemistry, diethyl 2-methyl-2-(4-nitrophenyl)malonate is involved in various reactions, including Michael reactions with nitro compounds. These reactions are crucial for introducing functionality into organic molecules, leading to the synthesis of valuable intermediates used in the production of polymers, propellants, and explosives (Baum & Guest, 1979).
Supramolecular Assembly
The compound's role in supramolecular assembly formations, assisted via non-covalent interactions, has been studied. Intramolecular hydrogen bonding and the impact of substitutions like chloro and nitro groups on molecular interactions are significant for understanding the compound's behavior in different environments (Shaik, Angira, & Thiruvenkatam, 2019).
Propiedades
IUPAC Name |
diethyl 2-methyl-2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-4-20-12(16)14(3,13(17)21-5-2)10-6-8-11(9-7-10)15(18)19/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUBYACUXWWHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495427 | |
| Record name | Diethyl methyl(4-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61881-49-0 | |
| Record name | Diethyl methyl(4-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

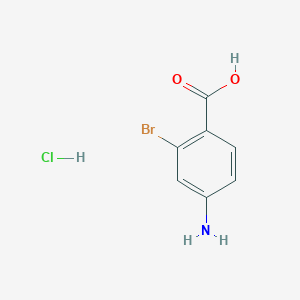
![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)
![Acetamide, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B3054693.png)
![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)

